1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)-3-(m-tolyl)thiourea
Description
This compound is a thiourea derivative featuring a 5-methoxy-2-methyl-substituted indole core linked via an ethyl chain to a pyridin-4-ylmethyl group and an m-tolyl (meta-methylphenyl) substituent. Its structural complexity arises from the combination of three pharmacophoric motifs:
Properties
IUPAC Name |
1-[2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl]-3-(3-methylphenyl)-1-(pyridin-4-ylmethyl)thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28N4OS/c1-18-5-4-6-21(15-18)29-26(32)30(17-20-9-12-27-13-10-20)14-11-23-19(2)28-25-8-7-22(31-3)16-24(23)25/h4-10,12-13,15-16,28H,11,14,17H2,1-3H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQKWOEXLHBRPDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)N(CCC2=C(NC3=C2C=C(C=C3)OC)C)CC4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)-3-(m-tolyl)thiourea is a novel thiourea derivative that has garnered attention for its potential biological activities. Thioureas are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article explores the biological activity of this specific compound, supported by recent research findings, data tables, and case studies.
Anticancer Activity
Thiourea derivatives have shown significant anticancer properties. The compound has been evaluated against various cancer cell lines, demonstrating promising results:
- IC50 Values : Many thiourea derivatives exhibit IC50 values in the low micromolar range against cancer cell lines. For instance, compounds structurally similar to the one in focus have shown IC50 values ranging from 3 to 14 µM against pancreatic and breast cancer cell lines .
- Mechanism of Action : The anticancer activity is often attributed to the inhibition of angiogenesis and modulation of cell signaling pathways critical for tumor growth .
Antimicrobial Activity
The compound has also been assessed for its antimicrobial properties:
- Inhibition of Pathogens : Studies have indicated that thiourea derivatives can inhibit the growth of various bacterial strains. For example, certain derivatives have shown effective inhibition against Staphylococcus aureus and Escherichia coli with IC50 values as low as 0.25 µg/mL .
- Biofilm Formation : Some derivatives exhibit anti-biofilm activity, which is crucial for preventing chronic infections associated with biofilm-forming bacteria .
Anti-inflammatory and Antioxidant Activity
Research indicates that thioureas can possess anti-inflammatory properties:
- Cytokine Inhibition : Compounds similar to the one discussed have been shown to inhibit pro-inflammatory cytokines in various cellular models .
- Antioxidant Potential : The antioxidant activity of thiourea derivatives is notable, with some compounds displaying strong reducing potentials against free radicals like DPPH and ABTS .
Summary of Biological Activities
| Activity Type | Observed Effects | IC50 Values (µM) |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | 3 - 14 |
| Antimicrobial | Inhibition of S. aureus, E. coli | 0.25 - 8 |
| Anti-inflammatory | Cytokine inhibition | N/A |
| Antioxidant | DPPH and ABTS scavenging | 45 - 52 |
Case Studies
- Anticancer Efficacy : A study involving a series of thiourea derivatives demonstrated that compounds with a methoxy group exhibited enhanced anticancer activity against human glioblastoma cells, with IC50 values significantly lower than those of standard treatments .
- Antimicrobial Properties : Research on thiourea derivatives revealed potent antibacterial effects against Staphylococcus aureus, with specific compounds achieving IC50 values as low as 0.25 µg/mL, indicating strong potential for therapeutic applications in treating bacterial infections .
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of thiourea derivatives often involves the reaction of isothiocyanates with amines or the direct condensation of amines with carbonyl compounds followed by thiourea formation. The specific structure of this compound, characterized by the presence of an indole moiety and a pyridine ring, suggests potential interactions with biological targets. The presence of methoxy and methyl substituents contributes to its lipophilicity, which may enhance its bioavailability.
Antimicrobial Properties
Research indicates that thiourea derivatives exhibit significant antimicrobial activity. In particular, studies have shown that compounds similar to 1-(2-(5-methoxy-2-methyl-1H-indol-3-yl)ethyl)-1-(pyridin-4-ylmethyl)-3-(m-tolyl)thiourea can effectively inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus . The mechanism is believed to involve disruption of microbial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Anticancer Activity
Thiourea derivatives are also being investigated for their anticancer properties. Compounds with similar frameworks have demonstrated selective cytotoxicity towards various cancer cell lines, exhibiting IC50 values in the low micromolar range. The proposed mechanisms include induction of apoptosis through mitochondrial pathways and modulation of enzyme activities related to cancer progression .
Enzyme Inhibition
The potential of this compound as an enzyme inhibitor has been explored, particularly regarding acetylcholinesterase inhibition. This activity is crucial for developing therapeutic agents for neurodegenerative diseases such as Alzheimer's disease .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal examined the antimicrobial efficacy of related thiourea compounds, establishing a correlation between structural modifications and enhanced biological activity. The findings suggested that specific substitutions on the thiourea scaffold could significantly improve antimicrobial potency against gram-positive bacteria .
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro tests on various cancer cell lines revealed that compounds structurally related to This compound exhibited promising anticancer activity. These studies indicated that modifications to the thiourea structure could lead to enhanced efficacy against specific cancer types, suggesting avenues for further exploration in drug development .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related thiourea derivatives with indole, pyridine, or aryl substituents. Key analogs and their properties are summarized below:
Table 1: Structural and Functional Comparison of Thiourea Derivatives
Key Observations:
Substituent Effects on Bioactivity :
- Indole Substitution : The 5-methoxy group in the target compound may enhance metabolic stability compared to 5-fluoro analogs .
- Aryl Groups : m-Tolyl (meta-methylphenyl) offers moderate lipophilicity, whereas 2-methoxyphenyl (in analog 687579-14-2) introduces polarity and hydrogen-bonding capacity .
- Pyridinyl vs. Thiophenyl : Pyridin-4-ylmethyl improves aqueous solubility over thiophen-2-ylmethyl, which is more lipophilic .
Synthetic Yields and Physicochemical Properties: Thioureas with bulkier substituents (e.g., morpholinophenyl in 5c) show lower yields (59–68%) due to steric hindrance . The target compound’s ethyl linker between indole and pyridinyl groups likely improves conformational flexibility compared to rigid triazole-linked analogs .
Biological Relevance: MAO-B Inhibition: Indole-thioureas with electron-withdrawing groups (e.g., 3-fluorobenzoyl in 5c) exhibit nanomolar IC₅₀ values, suggesting the target compound’s 5-methoxy group may reduce potency but improve selectivity . Antimicrobial Activity: Thioureas with halogenated aryl groups (e.g., 7j, 7k) show Gram-negative activity (MIC: 62.5 µg/ml), implying the m-tolyl group in the target compound may lack sufficient electronegativity for similar effects .
Q & A
Q. What are the optimal synthetic routes and critical reaction parameters for preparing this thiourea derivative?
The synthesis involves multi-step reactions, typically starting with functionalization of the indole core. Key steps include:
- Indole alkylation : Reacting 5-methoxy-2-methylindole with a bromoethyl intermediate under reflux in ethanol or DMF to introduce the ethyl linker .
- Thiourea formation : Coupling the alkylated indole with m-tolyl isothiocyanate or via a thiophosgene-mediated reaction with pyridin-4-ylmethylamine. Reaction conditions (pH 7–9, 0–5°C) minimize side reactions .
- Purification : Crystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Critical parameters :
Q. Which spectroscopic and chromatographic methods are most effective for characterizing structural integrity and purity?
- NMR spectroscopy :
- ¹H NMR : Signals at δ 7.2–7.4 ppm (pyridine protons), δ 6.8–7.1 ppm (indole aromatic protons), and δ 2.3–2.5 ppm (methyl groups) confirm substituent positions .
- ¹³C NMR : Thiourea carbonyl (C=S) appears at ~180 ppm .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion ([M+H]⁺ expected m/z: ~507) .
Q. What initial in vitro biological screening assays are recommended to evaluate therapeutic potential?
- Antimicrobial activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Anticancer screening : MTT assay (IC₅₀ in HepG2 or MCF-7 cells) .
- Enzyme inhibition : Fluorescence-based assays targeting COX-2 or kinases (e.g., EGFR) due to structural similarity to known inhibitors .
Advanced Research Questions
Q. How can researchers resolve contradictory data regarding this compound’s activity across different biological models?
- Control for stability : Assess compound integrity in assay media (e.g., pH 7.4 PBS, 37°C) via HPLC over 24h .
- Model-specific factors : Compare membrane permeability (Caco-2 cells) and metabolic liability (liver microsomes) to explain discrepancies between cell-based and in vivo results .
- Dose-response validation : Use orthogonal assays (e.g., Western blot for target engagement alongside viability assays) .
Q. What computational modeling approaches are suitable for predicting target interactions?
- Molecular docking : AutoDock Vina or Schrödinger to simulate binding to COX-2 or estrogen receptors (indole and pyridine groups likely occupy hydrophobic pockets) .
- MD simulations : GROMACS for 100-ns trajectories to assess binding stability (focus on hydrogen bonds between thiourea and catalytic residues) .
- QSAR modeling : Correlate substituent electronegativity (e.g., methoxy vs. chloro) with activity trends from analogous compounds .
Q. What strategies can optimize pharmacokinetic properties while maintaining bioactivity?
- Solubility enhancement :
- Prodrugs : Introduce phosphate esters at the indole nitrogen .
- Formulation : Cyclodextrin complexes or nanoemulsions .
- Metabolic stability : Replace labile groups (e.g., methoxy with trifluoromethyl) guided by hepatic microsome assays .
- Toxicity mitigation : Structure-activity relationship (SAR) studies to reduce off-target effects (e.g., pyridine methylation to lower hERG affinity) .
Q. How should researchers design experiments to elucidate the mechanism of action when preliminary data suggests multi-target effects?
- Target deconvolution :
- Chemical proteomics : Use biotinylated analogs for pull-down assays coupled with LC-MS/MS .
- Kinase profiling : Screen against a panel of 100+ kinases (Eurofins) to identify off-target inhibition .
- Pathway analysis : RNA-seq or phosphoproteomics in treated cells to map signaling perturbations .
Q. What analytical strategies address challenges in quantifying this compound in complex biological matrices?
- LC-MS/MS : MRM mode with transitions m/z 507→210 (pyridine fragment) and 507→145 (indole fragment) .
- Sample preparation : Solid-phase extraction (C18 cartridges) to remove proteins and lipids from plasma .
- Internal standard : Deuterated analog (e.g., d₃-methoxy group) for accurate quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
